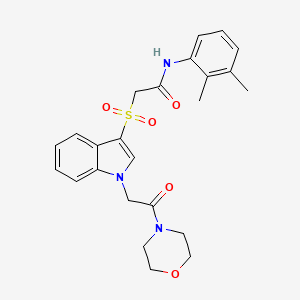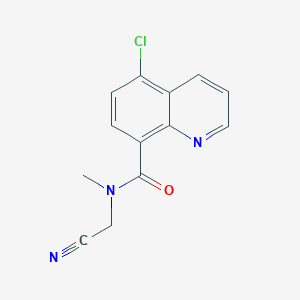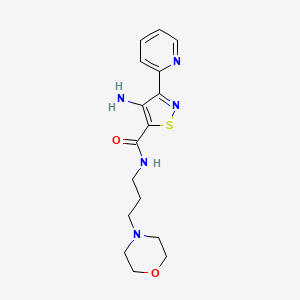![molecular formula C19H13N3O3 B2896028 5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-23-2](/img/structure/B2896028.png)
5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazo[4,5-b]pyridine, which is a type of organic compound known as a heterocycle . It also contains a carboxylic acid group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the imidazo[4,5-b]pyridine core, with additional phenyl and carboxylic acid groups attached. The exact structure would depend on the positions of these groups on the core .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would depend on the exact structure of the compound .Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Modulation
Imidazopyridines are known to act as GABA_A receptor agonists , which means they can modulate the activity of the central nervous system. This application is significant in the development of treatments for disorders such as anxiety, insomnia, and epilepsy. The structural resemblance of imidazopyridines to purines allows them to interact with CNS receptors effectively .
Gastrointestinal Treatments
As proton pump inhibitors, imidazopyridine derivatives can reduce stomach acid production. This is particularly useful in treating conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. Their ability to inhibit gastric secretion makes them valuable in this therapeutic area .
Anti-Cancer Properties
The influence of imidazopyridines on cellular pathways necessary for the functioning of cancer cells has been noted. They may interfere with cell signaling, growth, and apoptosis, which are crucial in cancer therapy. Research into their role as potential chemotherapeutic agents is ongoing .
Anti-Inflammatory and Analgesic Effects
Imidazopyridine compounds have been found to possess anti-inflammatory and analgesic properties, making them candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). They could provide relief from pain and inflammation without the side effects associated with traditional NSAIDs .
Antimicrobial Activity
The structural framework of imidazopyridines allows them to be effective against various pathogens. Their antimicrobial activity is being explored to develop new antibiotics and antifungal agents that can combat resistant strains of bacteria and fungi .
Metabolic Disorders
Imidazopyridines have shown the ability to influence enzymes involved in carbohydrate metabolism. This opens up possibilities for their use in treating metabolic disorders such as diabetes and obesity by regulating glucose and lipid metabolism .
Aromatase Inhibition
Aromatase inhibitors are used in the treatment of hormone-sensitive breast cancer. Imidazopyridines have been identified as potential aromatase inhibitors, which could lead to the development of new drugs for cancer treatment that rely on hormone modulation .
Immune System Modulation
Some imidazopyridine derivatives can affect components of the immune system, which may be beneficial in treating autoimmune diseases and in modulating immune responses. This application is particularly relevant in the context of inflammatory diseases and organ transplantation .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-hydroxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-15-9-5-4-8-12(15)14-10-13(19(24)25)16-18(20-14)22-17(21-16)11-6-2-1-3-7-11/h1-10,23H,(H,24,25)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOONSRHDQFVFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC=CC=C4O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2895951.png)
![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)
![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)
![4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B2895962.png)
![N-(4-acetamidophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2895967.png)
